4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-3-carboxylic acid
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Overview
Description
4’-Amino-1’-ethyl-1’H-1,3’-bipyrazole-3-carboxylic acid is a chemical compound with a unique structure that includes two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-amino-1’-ethyl-1’H-1,3’-bipyrazole-3-carboxylic acid typically involves the reaction of appropriate pyrazole derivatives under controlled conditions. One common method involves the use of sodium hydroxide (NaOH) and bromine (Br2) in a cooled aqueous solution to facilitate the formation of the bipyrazole structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4’-Amino-1’-ethyl-1’H-1,3’-bipyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in modifying the functional groups attached to the pyrazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens or other functional groups.
Scientific Research Applications
4’-Amino-1’-ethyl-1’H-1,3’-bipyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-amino-1’-ethyl-1’H-1,3’-bipyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Another bipyrazole derivative with different functional groups.
Imidazole-containing compounds: Share some structural similarities and are also studied for their therapeutic potential.
Uniqueness: 4’-Amino-1’-ethyl-1’H-1,3’-bipyrazole-3-carboxylic acid is unique due to its specific functional groups and the potential applications arising from its structure. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a compound of significant interest.
Properties
IUPAC Name |
1-(4-amino-1-ethylpyrazol-3-yl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-2-13-5-6(10)8(12-13)14-4-3-7(11-14)9(15)16/h3-5H,2,10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVQCGQRDAQNSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)N2C=CC(=N2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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